N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)pentanamide
N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)pentanamide
Brand Name:
Vulcanchem
CAS No.:
100052-09-3
VCID:
VC20793661
InChI:
InChI=1S/C11H18N4O3/c1-4-5-6-7(16)13-8-9(12)14(2)11(18)15(3)10(8)17/h4-6,12H2,1-3H3,(H,13,16)
SMILES:
CCCCC(=O)NC1=C(N(C(=O)N(C1=O)C)C)N
Molecular Formula:
C11H18N4O3
Molecular Weight:
254.29 g/mol
N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)pentanamide
CAS No.: 100052-09-3
Cat. No.: VC20793661
Molecular Formula: C11H18N4O3
Molecular Weight: 254.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 100052-09-3 |
|---|---|
| Molecular Formula | C11H18N4O3 |
| Molecular Weight | 254.29 g/mol |
| IUPAC Name | N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)pentanamide |
| Standard InChI | InChI=1S/C11H18N4O3/c1-4-5-6-7(16)13-8-9(12)14(2)11(18)15(3)10(8)17/h4-6,12H2,1-3H3,(H,13,16) |
| Standard InChI Key | HRVJKBJMRHDJRJ-UHFFFAOYSA-N |
| SMILES | CCCCC(=O)NC1=C(N(C(=O)N(C1=O)C)C)N |
| Canonical SMILES | CCCCC(=O)NC1=C(N(C(=O)N(C1=O)C)C)N |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator